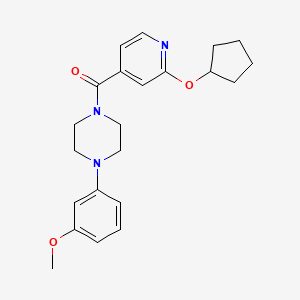

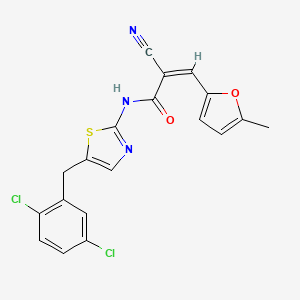

![molecular formula C21H15N5O3 B2664842 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1707372-52-8](/img/structure/B2664842.png)

1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazines are a class of nitrogen-containing heterocycles . They are used in a variety of applications, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties . For example, certain derivatives are used clinically due to their antitumor properties .

Synthesis Analysis

Triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . In one study, 1,3,5-triazine–1,2,4-triazine hybrids were synthesized . In the first stage, 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine were alkylated with dithiols in the presence of potassium carbonate .Molecular Structure Analysis

The structures of synthesized triazine derivatives can be confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学的研究の応用

Energetic Materials

The compound is part of a class of thermally stable energetic materials with high nitrogen content, low sensitivity, and better detonation performance . These materials are synthesized through the versatile functionalization of 1,2,4-triazine .

Melt-Cast Explosives

One of the compounds in this class can be considered a melt-cast explosive due to its lower onset melting temperature . This makes it suitable for applications that require controlled detonation.

Car Airbag Applications

Due to the high nitrogen percentage (53 to >72%), these molecules can be used in car airbag applications . The high nitrogen content contributes to the rapid expansion of gas needed for airbag deployment.

Thermally Stable Secondary Energetic Materials

These compounds have high thermal stability (>220 °C) and lower sensitivity . This makes them potentially useful as high-performing thermally stable secondary energetic materials.

Biological Applications

Triazine and tetrazine moieties, which are present in this compound, are building blocks in the design of biologically important organic molecules . Their derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Heterogeneous Catalysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .

Photocatalysis

The same properties that make these compounds useful in heterogeneous catalysis also make them suitable for photocatalysis .

Energy-Related Functions

These compounds have been used in energy-related functions due to their high nitrogen content and chemical stability .

作用機序

将来の方向性

特性

IUPAC Name |

1-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3/c1-29-16-9-7-15(8-10-16)19(27)13-25-20-11-17(14-5-3-2-4-6-14)24-26(20)21(28)18(12-22)23-25/h2-11H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEBPCHENINAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C3=CC(=NN3C(=O)C(=N2)C#N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)

![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2664763.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2664768.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664782.png)